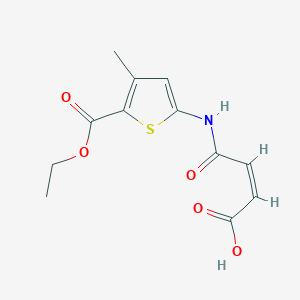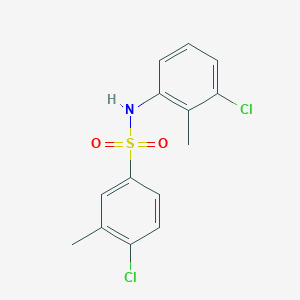
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.355. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Anticancer Agent Synthesis
In medicinal chemistry, this compound could serve as a precursor for synthesizing potential anticancer agents. The pyran ring, present in the compound, is a common feature in many natural products with anticancer properties . The compound’s structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific cancer cell lines.
Pharmacology: Enzyme Inhibition Studies
The structural complexity of this compound suggests it could be used to study enzyme inhibition in pharmacology. Its potential to bind with active sites of enzymes could make it a valuable tool for understanding the mechanisms of action and for the development of new inhibitors that could regulate enzyme activity involved in disease states .
Biochemistry: Apoptosis Pathway Investigation
In biochemistry, the compound’s ability to interact with biological molecules could be harnessed to investigate apoptosis pathways. Its potential to induce cell death could provide insights into the regulation of apoptosis, which is a crucial process in maintaining cellular homeostasis and has implications in cancer treatment .
Organic Chemistry: Multicomponent Reaction Utilization
Organic chemists could explore the use of this compound in multicomponent reactions (MCRs) due to its multiple reactive sites. MCRs are valuable for creating complex molecules with high atom economy, and this compound could be a key intermediate in such reactions, leading to the synthesis of diverse molecular structures with potential applications in various fields .
Synthetic Chemistry: Building Block for Heterocyclic Compounds
The compound’s structure contains functional groups that are conducive to the synthesis of heterocyclic compounds. These compounds are of great interest in synthetic chemistry for their applications in drug development and materials science .
Chemical Biology: Study of Cellular Uptake Mechanisms
In chemical biology, this compound could be tagged with fluorescent markers to study cellular uptake mechanisms. Understanding how cells internalize such molecules can provide valuable information for drug delivery system design, where targeted delivery and controlled release of therapeutic agents are critical .
Eigenschaften
IUPAC Name |
1-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11-8-13(9-17(23)24-11)25-12-4-6-18(7-5-12)16(22)10-19-14(20)2-3-15(19)21/h8-9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWXDSRNSJFODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)
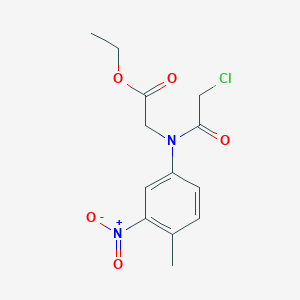
![potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2864833.png)
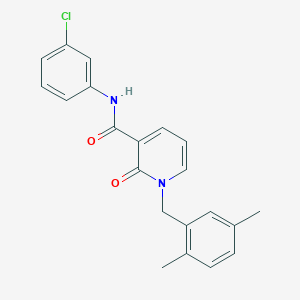

![N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2864840.png)
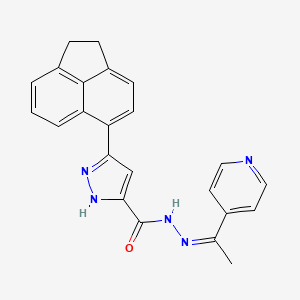
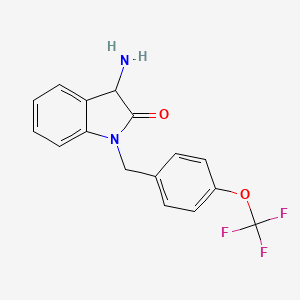

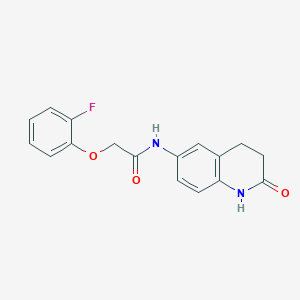
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B2864851.png)

